REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].[CH3:12][C:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)([CH3:15])[CH3:14].[OH-].[Na+]>CO>[CH3:15][C:13]([C:16]1[CH:17]=[CH:18][C:19]([CH:20]=[CH:1][C:2]([C:4]2[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=2)=[O:3])=[CH:22][CH:23]=1)([CH3:12])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
97.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
105.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with internal thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and paddle stirrer
|
Type
|
CUSTOM
|
Details
|
The crystals which formed
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with 50 ml of cold methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (150 mbar) at 75° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=C(C=CC(=O)C2=CC=C(C=C2)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].[CH3:12][C:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)([CH3:15])[CH3:14].[OH-].[Na+]>CO>[CH3:15][C:13]([C:16]1[CH:17]=[CH:18][C:19]([CH:20]=[CH:1][C:2]([C:4]2[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=2)=[O:3])=[CH:22][CH:23]=1)([CH3:12])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
97.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
105.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with internal thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and paddle stirrer
|
Type
|
CUSTOM
|
Details
|
The crystals which formed
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with 50 ml of cold methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (150 mbar) at 75° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=C(C=CC(=O)C2=CC=C(C=C2)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |